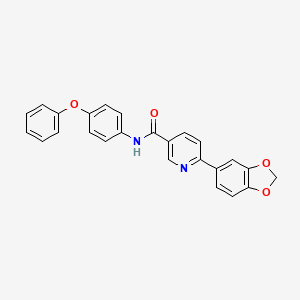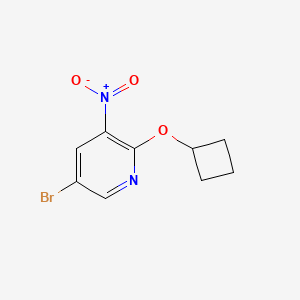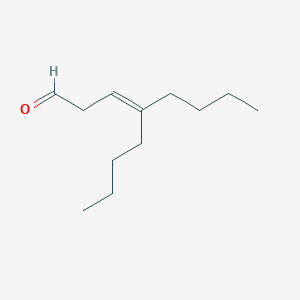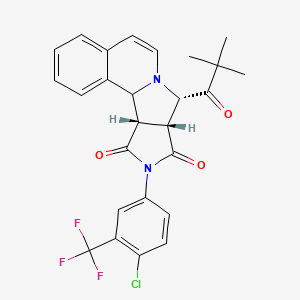
3-(5-Bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromopiridin-3-il)-5-(4-metilpiperazin-1-il)-1,2,4-oxadiazol es un compuesto heterocíclico que ha generado interés en los campos de la química medicinal y la farmacología. Este compuesto se caracteriza por su estructura única, que incluye un residuo de bromopiridina, un anillo de piperazina y un anillo de oxadiazol. Estas características estructurales contribuyen a sus posibles actividades biológicas y aplicaciones en diversas áreas de investigación científica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-(5-Bromopiridin-3-il)-5-(4-metilpiperazin-1-il)-1,2,4-oxadiazol generalmente implica múltiples pasos, comenzando con la preparación de los intermediarios clave. Una ruta sintética común incluye los siguientes pasos:
Bromación de Piridina: El material de partida, piridina, se broma utilizando bromo o N-bromosuccinimida (NBS) para obtener 5-bromopiridina.
Formación del Anillo Oxadiazol: La bromopiridina luego se hace reaccionar con reactivos apropiados, como hidracina y disulfuro de carbono, para formar el anillo 1,2,4-oxadiazol.
Introducción del Residuo Piperazina: El paso final implica la reacción del intermedio oxadiazol con 4-metilpiperazina en condiciones adecuadas, como reflujo en un solvente orgánico como etanol o acetonitrilo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(5-Bromopiridin-3-il)-5-(4-metilpiperazin-1-il)-1,2,4-oxadiazol puede experimentar diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo en el anillo de piridina se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y Reducción: El compuesto se puede oxidar o reducir para modificar sus grupos funcionales, alterando potencialmente su actividad biológica.
Reacciones de Ciclización: El anillo oxadiazol puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Se utilizan comúnmente reactivos como hidruro de sodio (NaH) o carbonato de potasio (K2CO3) en solventes apróticos polares (por ejemplo, dimetilformamida).
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Se utilizan típicamente agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales, mientras que la oxidación y la reducción pueden conducir a la formación de alcoholes, cetonas u otras especies oxidadas/reducidas.
Aplicaciones Científicas De Investigación
3-(5-Bromopiridin-3-il)-5-(4-metilpiperazin-1-il)-1,2,4-oxadiazol tiene varias aplicaciones de investigación científica:
Química Medicinal: Se está investigando su potencial como agente antituberculoso, mostrando una actividad significativa contra Mycobacterium tuberculosis.
Farmacología: El compuesto se estudia por sus interacciones con varios objetivos biológicos, incluyendo enzimas y receptores, lo que puede conducir al desarrollo de nuevos agentes terapéuticos.
Biología Química: Se utiliza como una sonda para estudiar las vías y los mecanismos biológicos, ayudando a dilucidar las funciones de proteínas y enzimas específicas.
Aplicaciones Industriales: La estructura única del compuesto lo convierte en un intermedio valioso en la síntesis de moléculas más complejas para productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 3-(5-Bromopiridin-3-il)-5-(4-metilpiperazin-1-il)-1,2,4-oxadiazol implica su interacción con objetivos moleculares específicos. Por ejemplo, en su papel como agente antituberculoso, el compuesto puede inhibir enzimas clave involucradas en la biosíntesis de la pared celular bacteriana, lo que lleva a la interrupción del crecimiento y la replicación bacteriana . Las vías y los objetivos moleculares exactos pueden variar dependiendo de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos Similares
3-(5-Cloropiridin-3-il)-5-(4-metilpiperazin-1-il)-1,2,4-oxadiazol: Estructura similar con un átomo de cloro en lugar de bromo.
3-(5-Fluoropiridin-3-il)-5-(4-metilpiperazin-1-il)-1,2,4-oxadiazol: Estructura similar con un átomo de flúor en lugar de bromo.
3-(5-Metilpiridin-3-il)-5-(4-metilpiperazin-1-il)-1,2,4-oxadiazol: Estructura similar con un grupo metilo en lugar de bromo.
Singularidad
La presencia del átomo de bromo en 3-(5-Bromopiridin-3-il)-5-(4-metilpiperazin-1-il)-1,2,4-oxadiazol imparte propiedades electrónicas y estéricas únicas, que pueden influir en su reactividad y actividad biológica. Esto lo hace diferente de sus análogos con diferentes sustituyentes, lo que potencialmente conduce a diferentes perfiles farmacológicos y aplicaciones.
Propiedades
Número CAS |
1323919-95-4 |
|---|---|
Fórmula molecular |
C12H14BrN5O |
Peso molecular |
324.18 g/mol |
Nombre IUPAC |
3-(5-bromopyridin-3-yl)-5-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H14BrN5O/c1-17-2-4-18(5-3-17)12-15-11(16-19-12)9-6-10(13)8-14-7-9/h6-8H,2-5H2,1H3 |
Clave InChI |
ZPSJEPUNXJUTJF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC(=NO2)C3=CC(=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)



![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-](/img/structure/B12640100.png)
![N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)


![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-8-[[2-methoxy-5-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-](/img/structure/B12640134.png)
![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)
